

(1-Phenylcyclopropyl)methanol CAS number and molecular weight

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Compound of Interest

Compound Name: (1-Phenylcyclopropyl)methanol

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An In-Depth Technical Guide to **(1-Phenylcyclopropyl)methanol**: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Phenylcyclopropyl)methanol is a unique chemical entity that merges the structural rigidity and distinct electronic properties of a cyclopropane ring with a versatile primary alcohol functional group attached to a phenyl-substituted quaternary carbon. This combination makes it a valuable building block in synthetic organic chemistry and a molecule of significant interest for the development of novel therapeutic agents. The cyclopropyl moiety is a well-regarded feature in medicinal chemistry, often incorporated to enhance metabolic stability, improve potency, and modulate the conformational properties of drug candidates.^{[1][2]} This guide provides a comprehensive overview of the essential technical details of **(1-Phenylcyclopropyl)methanol**, including its properties, synthesis, analytical characterization, and potential applications, to support its use in advanced research and development settings.

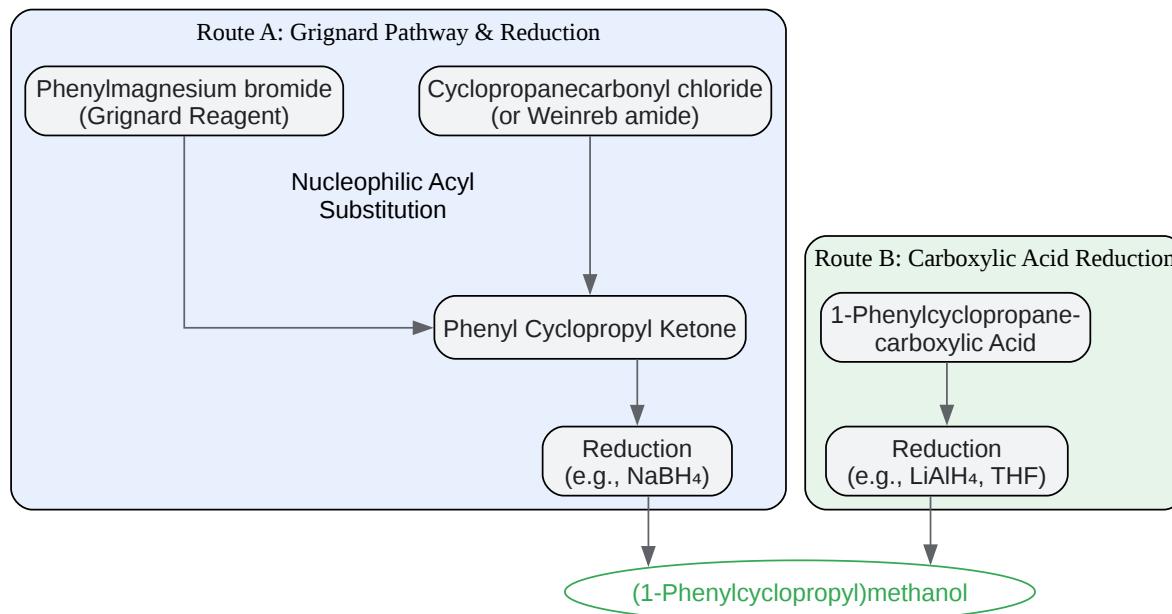
Physicochemical Properties and Data

A clear understanding of the fundamental physicochemical properties of **(1-Phenylcyclopropyl)methanol** is critical for its effective use in experimental design. Key data for this compound are summarized in the table below.

Property	Value	Source(s)
CAS Number	31729-66-5	[3][4]
Molecular Formula	C ₁₀ H ₁₂ O	[3][4]
Molecular Weight	148.20 g/mol	[3][4][5]
IUPAC Name	(1-phenylcyclopropyl)methanol	[5]
Synonyms	1- Phenylcyclopropanemethanol, α-Cyclopropylbenzyl alcohol	[4][5]
Physical Form	Liquid	
Storage	Sealed in a dry place at room temperature	[3]

Synthesis Methodologies

The synthesis of **(1-Phenylcyclopropyl)methanol** can be approached through several reliable routes common in modern organic synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Below are two field-proven, logical synthetic pathways.



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Caption: Key synthetic pathways to **(1-Phenylcyclopropyl)methanol**.

Protocol 1: Synthesis via Reduction of Phenyl Cyclopropyl Ketone

This two-step approach first involves the synthesis of the ketone intermediate followed by its reduction. The formation of the ketone via a Grignard reaction is a robust method for creating the core carbon skeleton. Using an acyl chloride or a Weinreb amide as the electrophile is a standard and effective choice.

Step 1: Synthesis of Phenyl Cyclopropyl Ketone

- Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

- Grignard Formation (if starting from bromobenzene): Place magnesium turnings in the flask. Add anhydrous diethyl ether or THF. Slowly add a solution of bromobenzene in the anhydrous solvent via the dropping funnel to initiate the formation of phenylmagnesium bromide. Gentle heating may be required.
- Acylation: Cool the prepared Grignard reagent to 0 °C in an ice bath.
- Slowly add a solution of cyclopropanecarbonyl chloride or a suitable derivative (e.g., N-methoxy-N-methylcyclopropanecarboxamide) in the anhydrous solvent. The use of a Weinreb amide is often preferred to prevent over-addition of the Grignard reagent, which would lead to a tertiary alcohol byproduct.
- Reaction & Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
- Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude phenyl cyclopropyl ketone by vacuum distillation or column chromatography.

Step 2: Reduction to **(1-Phenylcyclopropyl)methanol**

- Reaction Setup: In a round-bottom flask, dissolve the purified phenyl cyclopropyl ketone in a suitable protic solvent like methanol or ethanol.
- Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. Causality: NaBH₄ is a mild and selective reducing agent for ketones and is chosen for its operational simplicity and safety compared to stronger reducing agents.
- Reaction & Workup: Stir the reaction at room temperature until TLC or GC-MS analysis indicates the complete consumption of the starting ketone. Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid (HCl) to neutralize the mixture.

- Extraction & Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO_4 . After filtration and solvent evaporation, purify the final product, **(1-Phenylcyclopropyl)methanol**, by vacuum distillation or column chromatography.

Protocol 2: Direct Reduction of 1-Phenylcyclopropanecarboxylic Acid

This method provides a more direct route if the corresponding carboxylic acid is readily available. It requires a powerful reducing agent to reduce the carboxylic acid to a primary alcohol.

- Reaction Setup: Under an inert atmosphere, add a solution of 1-phenylcyclopropanecarboxylic acid^[6] in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of lithium aluminum hydride (LiAlH_4) in anhydrous THF at 0 °C. Causality: LiAlH_4 is a potent reducing agent necessary for the direct reduction of carboxylic acids, which are generally unreactive towards milder agents like NaBH_4 .^[7] Caution: LiAlH_4 reacts violently with water.
- Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C=O stretch of the carboxylic acid).
- Quench (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water dropwise, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then more water. This procedure is designed to carefully quench the excess LiAlH_4 and precipitate the aluminum salts in a granular, easily filterable form.
- Filtration & Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
- Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **(1-Phenylcyclopropyl)methanol**.

Analytical Characterization

Confirming the identity and purity of the synthesized **(1-Phenylcyclopropyl)methanol** is a critical, self-validating step in any experimental workflow. The primary techniques are NMR, IR, and mass spectrometry.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is highly diagnostic. Key expected signals include:
 - Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
 - Methylene Protons (CH_2OH): A singlet or a closely coupled multiplet for the two protons of the hydroxymethyl group.
 - Cyclopropyl Protons: Complex multiplets in the upfield region (typically δ 0.5-1.0 ppm). The magnetic anisotropy of the cyclopropane ring causes a characteristic shielding effect, shifting these protons to a higher field (further upfield) than typical aliphatic protons.[\[2\]](#)
 - Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent.
- **^{13}C NMR Spectroscopy:** The carbon spectrum should show the expected number of signals.
 - Aromatic Carbons: Signals in the δ 125-145 ppm region.
 - Methylene Carbon (CH_2OH): A signal typically in the δ 60-70 ppm range.
 - Quaternary Cyclopropyl Carbon: The carbon atom attached to both the phenyl group and the CH_2OH group.
 - Cyclopropyl CH_2 Carbons: Shielded signals in the upfield region of the spectrum.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides confirmation of key functional groups.[\[4\]](#)[\[8\]](#)
 - O-H Stretch: A strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the alcohol hydroxyl group.

- C-H Stretches (Aromatic): Peaks typically appear just above 3000 cm^{-1} .
- C-H Stretches (Aliphatic): Peaks typically appear just below 3000 cm^{-1} .
- C=C Stretches (Aromatic): Absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: A strong band in the $1000\text{-}1200\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z \approx 148.20$).^[4] Fragmentation patterns would likely involve the loss of water ($M-18$) or the hydroxymethyl group ($M-31$).

Applications in Research and Drug Development

The true value of **(1-Phenylcyclopropyl)methanol** lies in its potential as a sophisticated building block for creating more complex molecules with tailored biological activities.

- Scaffold for Novel Analogs: The primary alcohol provides a reactive handle for a wide range of chemical transformations (e.g., oxidation to the aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution). This allows for the systematic exploration of the chemical space around the phenylcyclopropyl core.
- Medicinal Chemistry Relevance: The phenylcyclopropyl motif itself is of significant interest. Phenylpropanoid and other phenolic compounds are known to exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.^[9] ^[10]^[11]^[12] By using **(1-Phenylcyclopropyl)methanol** as a starting material, medicinal chemists can design and synthesize novel compounds that may leverage these biological properties. The cyclopropyl ring, in particular, is often used as a "bioisostere" for other groups, providing rigidity and influencing electronic properties to optimize drug-target interactions.^[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

- Hazard Identification: **(1-Phenylcyclopropyl)methanol** is classified as harmful if swallowed (H302).[5] It may also cause skin and serious eye irritation.[5]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][13]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[14]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][15] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[14]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(1-Phenylcyclopropyl)methanol is a strategically important building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with the synthetic accessibility provided by robust protocols such as Grignard reactions and hydride reductions, makes it an attractive starting point for creating diverse molecular libraries. The combination of the metabolically stable cyclopropyl ring and the synthetically versatile alcohol functional group offers researchers and drug development professionals a powerful tool for designing the next generation of complex and biologically active molecules.

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